Fmoc-Cpa-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

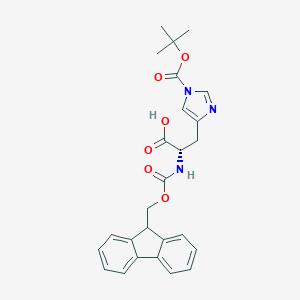

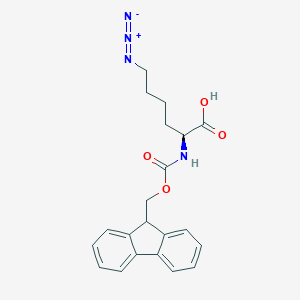

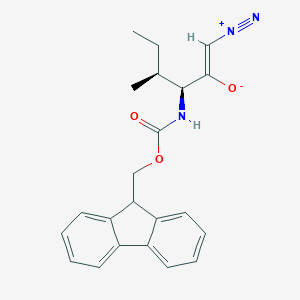

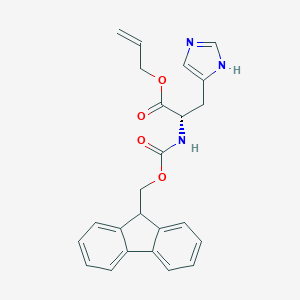

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379,46 g/mole. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ハイドロゲルの形成

Fmoc 修飾アミノ酸は、ハイドロゲルの構築に使用されていることが知られています。 これらのハイドロゲルは、Fmoc 修飾アミノ酸とペプチドの自己集合特性によって形成され、これは Fmoc 部分の疎水性と芳香族性によって駆動されます .

生体医用アプリケーション

Fmoc 修飾アミノ酸から形成されたハイドロゲルは、潜在的な生体医用アプリケーションを持っています。 これらは、薬物送達システム、組織工学、およびセンサーの構成要素として使用できる、自己支持材料を作成するために使用できます .

膜とコーティングの処方

Fmoc 修飾アミノ酸は、その構造特性のために、膜とコーティングの処方に使用できます .

センサーコンポーネント

Fmoc 修飾アミノ酸の固有の特性により、センサーのコンポーネント生成に使用できます .

薬物送達システム

これらのアミノ酸は、治療剤をカプセル化および放出できる安定な構造を形成する能力により、薬物および診断剤の送達のツールの最適化に役立ちます .

組織工学

Fmoc 修飾アミノ酸から作られたハイドロゲルの構造的完全性と生体適合性は、組織工学におけるアプリケーションに適しています .

作用機序

Fmoc-Cpa-OH, also known as FMOC-L-CYCPENTALA-OH or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid, is a compound that contains both an amino group and a carboxyl group . This compound has a variety of applications in the field of biochemistry and pharmacology.

Target of Action

It’s known that fmoc-modified amino acids and short peptides, which this compound is a part of, have eminent self-assembly features . These features make them potential building blocks for the fabrication of functional materials .

Mode of Action

This compound, like other Fmoc-modified amino acids, is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-modified amino acids and short peptides have been shown to possess self-assembly features . This self-assembly can potentially influence various biochemical pathways, particularly those involving the formation of functional materials .

Pharmacokinetics

The solubility of this compound in dmso is 100 mg/ml , which could potentially impact its bioavailability.

Result of Action

It’s known that fmoc-modified amino acids and short peptides have distinct potential for applications due to the inherent hydrophobicity and aromaticity of the fmoc moiety . These properties can promote the association of building blocks, leading to the formation of functional materials .

Action Environment

It’s known that the solubility of this compound in dmso is 100 mg/ml , suggesting that the solvent environment could potentially influence its action.

特性

IUPAC Name |

(2S)-3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZVRXJTMCMDNR-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610926 |

Source

|

| Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371770-32-0 |

Source

|

| Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

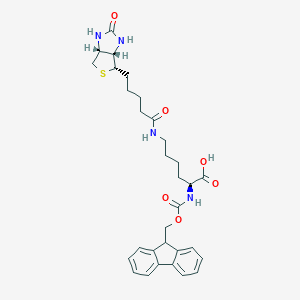

![[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B557432.png)

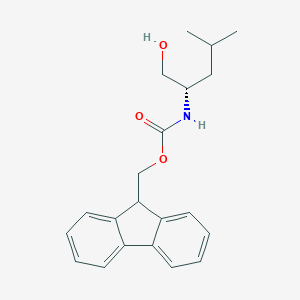

![cyclohexanamine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B557460.png)